molecular formula C6H13NO B3364366 3-Methoxy-3-methylpyrrolidine CAS No. 1147181-70-1

3-Methoxy-3-methylpyrrolidine

Cat. No. B3364366
M. Wt: 115.17
InChI Key: UQSUXKPECVWYHC-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylpyrrolidine is a chemical compound with the empirical formula C6H14ClNO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidines, including 3-Methoxy-3-methylpyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-3-methylpyrrolidine can be analyzed using various techniques such as X-ray crystallography and 3D model viewers . These tools can provide detailed information about the molecule’s atomic arrangement and spatial configuration.


Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-3-methylpyrrolidine can be complex. For instance, the compound can undergo C(sp3)-H alkylation and arylation in the presence of a nickel catalyst and benzaldehyde . It can also participate in regio- and enantioselective hydroalkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-3-methylpyrrolidine can be analyzed using various techniques. These properties are influenced by the chemistry of the material, including its molecular structure and functional groups .

Scientific Research Applications

Chemoenzymatic Synthesis

3-Methoxy-3-methylpyrrolidine has been utilized in chemoenzymatic synthesis. A study by Kamal et al. (2004) describes the facile enantioselective synthesis of this compound, highlighting its importance as an intermediate in the development of new pharmaceutical compounds like the quinolone antitumor agent AG-7352 (Kamal et al., 2004).

Neuroleptic Activity

Another study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of various benzamides, including compounds derived from 3-methoxy-3-methylpyrrolidine. This research contributes to the understanding of the compound's potential in the development of treatments for psychosis (Iwanami et al., 1981).

Synthesis of Analogues and Derivatives

The versatility of 3-methoxy-3-methylpyrrolidine extends to the synthesis of various analogues and derivatives. A study by Ma et al. (2020) developed methods for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, important intermediates for tropane alkaloids, using 3-methoxy-3-methylpyrrolidine as a key intermediate (Ma et al., 2020).

Role in Organic Chemistry

In organic chemistry, 3-methoxy-3-methylpyrrolidine is often used as a starting material or intermediate for various synthetic routes. D’hooghe et al. (2009) demonstrated its use in the synthesis of 3-amino-2-methylpyrrolidines via a novel protocol involving reductive ring closure and O-deprotection (D’hooghe et al., 2009).

Pharmaceutical Development

The compound's utility in pharmaceutical development is further highlighted by Tsuzuki et al. (2001), who reported on the efficient synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, vital for creating novel quinolone antitumor agents (Tsuzuki et al., 2001).

Safety And Hazards

The safety data sheet for 3-Methoxy-3-methylpyrrolidine provides information about its potential hazards. For instance, it mentions that the substance can produce carbon oxides and nitrogen oxides when burned .

Future Directions

The future directions for 3-Methoxy-3-methylpyrrolidine and similar compounds involve their use in targeted cancer therapy . The development of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

3-methoxy-3-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSUXKPECVWYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CJ Van der Westhuizen - 2020 - repository.up.ac.za
… The majority of these hits belonged to two scaffolds: 1-ethyl-3-methoxy-3-methylpyrrolidine and 1H-pyrrolo[3,2-c]pyridin-6-amine, the latter being found through serendipity. Both …
Number of citations: 0 repository.up.ac.za
CJ van der Westhuizen, A Stander… - Journal of Chemical …, 2022 - ACS Publications
… The majority of these hits belonged to two scaffolds: 1-ethyl-3-methoxy-3-methylpyrrolidine and 1H-pyrrolo[3,2-c]pyridin-6-amine both of which are noted to be promising compounds for …
Number of citations: 4 pubs.acs.org
Y Niu, P Lin - Drug Discovery Today, 2023 - Elsevier
… The majority of these hits belonged to two scaffolds: 1-ethyl-3-methoxy-3-methylpyrrolidine and 1H-pyrrolo[3,2-c]pyridin-6-amine, both of which are noted to be promising compounds for …
Number of citations: 3 www.sciencedirect.com

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